3-Methyl-1-(2,2,2-trifluoroethyl)piperazine
Description
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a methyl group and a trifluoroethyl group
Properties
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-6-4-12(3-2-11-6)5-7(8,9)10/h6,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTUQXLOZSPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 3-methylpiperazine with 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3-Methylpiperazine+2,2,2-Trifluoroethyl bromide→3-Methyl-1-(2,2,2-trifluoroethyl)piperazine+KBr
Industrial Production Methods
On an industrial scale, the production of 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: N-oxides of 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine.
Reduction: Saturated derivatives of the compound.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor studies due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the methyl group, which can affect its reactivity and biological activity.
3-Methylpiperazine: Lacks the trifluoroethyl group, resulting in different chemical and physical properties.
N-Methylpiperazine: Similar structure but without the trifluoroethyl group, leading to different applications and reactivity.
Uniqueness
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both a methyl group and a trifluoroethyl group on the piperazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for unique interactions with biological targets, making it valuable in various research and industrial applications.
Biological Activity
3-Methyl-1-(2,2,2-trifluoroethyl)piperazine is a piperazine derivative notable for its potential biological activities and applications in medicinal chemistry. The compound features a trifluoroethyl group that enhances its interaction with biological targets, making it a subject of interest in drug design and receptor studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which provides a scaffold for binding to various biological targets.
- Trifluoroethyl Group : This modification increases lipophilicity and metabolic stability, enhancing the compound's ability to cross cell membranes and interact with intracellular targets.
- Methyl Group : Positioned at the third carbon of the piperazine ring, influencing reactivity and binding affinity.
The biological activity of 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine primarily involves:
- Receptor Interaction : The compound acts as a ligand, potentially modulating receptor activity. Its binding affinity is significantly influenced by the trifluoroethyl group, which enhances selectivity towards specific receptors and enzymes.
- Enzyme Modulation : It may inhibit or activate certain enzymes, impacting various biochemical pathways crucial for therapeutic outcomes.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Ligand Activity
The compound has been investigated for its potential as a ligand in receptor studies. Its unique structural properties allow it to bind effectively to various receptors, which could lead to therapeutic applications in treating diseases mediated by these receptors.
2. Therapeutic Potential
Studies suggest that 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine might have applications in treating conditions such as:
- Autoimmune Disorders : Its ability to modulate immune responses may be beneficial in diseases like rheumatoid arthritis and multiple sclerosis .
- Neuroprotection : Preliminary findings indicate that it could protect neuronal cells from damage induced by neurotoxins .
Comparative Analysis
A comparative analysis of 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine with similar compounds reveals distinct biological activities:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine | Investigated as a ligand; potential therapeutic properties | Presence of both methyl and trifluoroethyl groups |
| 1-(2,2,2-trifluoroethyl)piperazine | Modulates serotonin levels; potential antidepressant effects | Trifluoroethyl group enhances metabolic stability |
| (3R)-3-methylpiperazine | Lacks trifluoroethyl group; different reactivity | Simpler structure with fewer biological applications |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental approaches:
Study on Receptor Binding
In vitro experiments demonstrated that 3-Methyl-1-(2,2,2-trifluoroethyl)piperazine exhibits significant binding affinity towards specific receptors involved in neurotransmission. The trifluoroethyl modification was shown to enhance this interaction compared to non-fluorinated analogs.
Neuroprotective Effects
Research involving neuronal cell cultures indicated that this compound could reduce cell death induced by neurotoxic agents. This suggests potential applications in neurodegenerative diseases where neuronal protection is crucial .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
